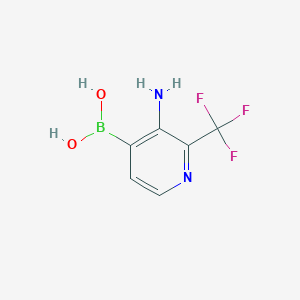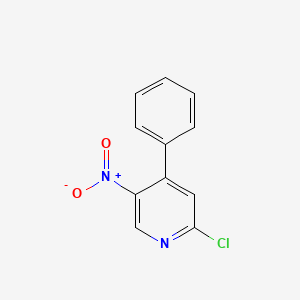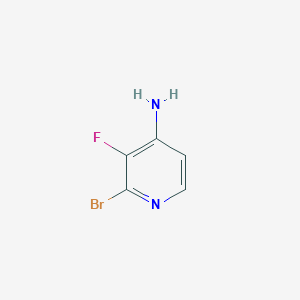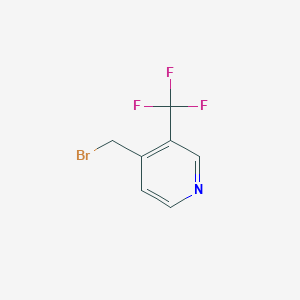
4-(Bromomethyl)-3-(trifluoromethyl)pyridine
Overview
Description
4-(Bromomethyl)-3-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H4Br2F3N . It is a solid substance with a molecular weight of 306.91 .
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)-3-(trifluoromethyl)pyridine consists of a pyridine ring with a bromomethyl group at the 4-position and a trifluoromethyl group at the 3-position .Physical And Chemical Properties Analysis
4-(Bromomethyl)-3-(trifluoromethyl)pyridine is a solid substance with a melting point of 197-209 °C . It has a molecular weight of 306.91 .Scientific Research Applications
Application
The study investigates the effects of isomeric ligands on the structure and biological activity of zinc complexes synthesized with trifluoromethyl-pyridine carboxylic acid .
Method
Two complexes, [Zn(tpc)2(H2O)2] and [Zn(tfc)2(H2O)2], were synthesized with isomeric ligands (Htpc = 5-(trifluoromethyl)pyridine-2-carboxylic acid, Htfc = 4-(trifluoromethyl)nicotinic acid). The structural differences between the two complexes were revealed through single crystal X-ray studies .
Results
The study found that the coordination mode of complex 1 is N, O chelated coordination and that of complex 2 is N, O monodentate coordination. Due to the structural variations between the two complexes, the binding activity of the two complexes with bovine serum albumin (BSA) or calf thymus DNA (CT-DNA) changed .
2. Radical Trifluoromethylation
Application
The study discusses the recent advances in trifluoromethylation of carbon-centered radical intermediates .
Results
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Safety And Hazards
properties
IUPAC Name |
4-(bromomethyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-3-5-1-2-12-4-6(5)7(9,10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNEDBXRIWMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



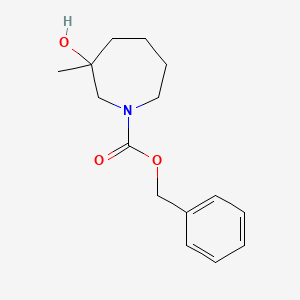
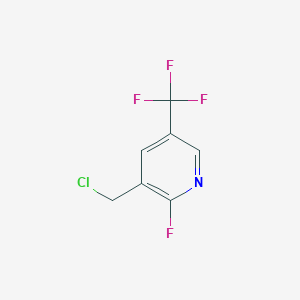
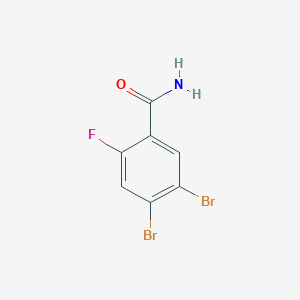
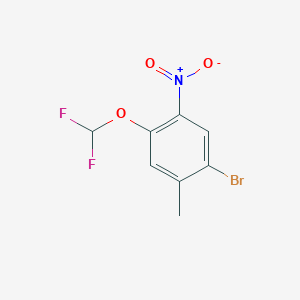
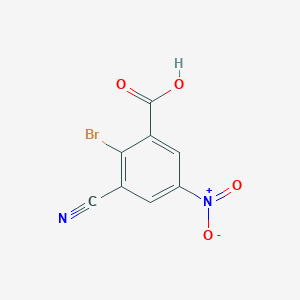
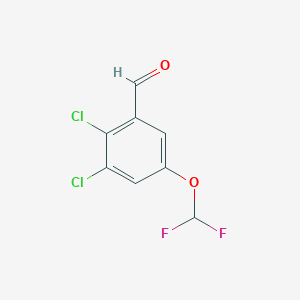
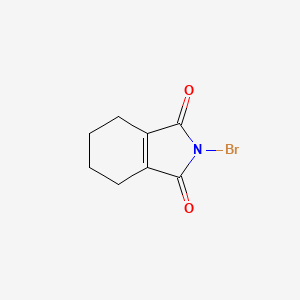
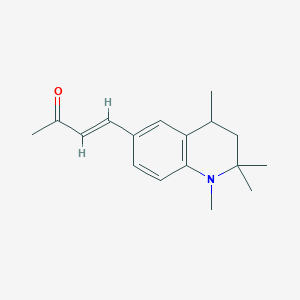
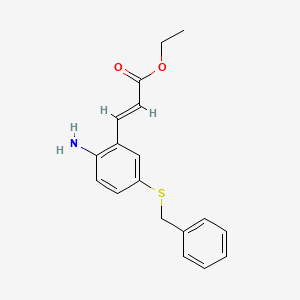
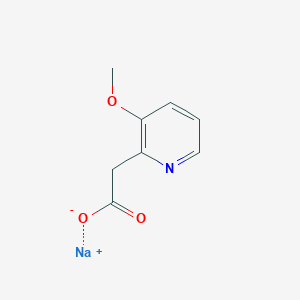
![8-Bromo-5-methoxy-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B1447289.png)
